molecular formula C10H10O4 B096903 1,4-Benzodioxan-6-ylacetic acid CAS No. 17253-11-1

1,4-Benzodioxan-6-ylacetic acid

Cat. No. B096903
CAS RN: 17253-11-1
M. Wt: 194.18 g/mol
InChI Key: BVRNERFWPQRVJB-UHFFFAOYSA-N
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Description

The provided papers do not directly discuss 1,4-Benzodioxan-6-ylacetic acid, but they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. The papers focus on various derivatives of 1,4-benzodiazepines, which are a class of psychoactive compounds with anxiolytic and antidepressant properties. These compounds are synthesized and evaluated for their potential central nervous system (CNS) activities, including their ability to interact with central benzodiazepine receptors (CBR) and their efficacy in animal models of anxiety .

Synthesis Analysis

The synthesis of related compounds involves the preparation of 1,4-benzodiazepine derivatives with various substituents that can independently influence anxiolytic and antidepressant activities. For instance, 1-(aminoalkyl)-6-aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines are synthesized and their activity is modulated by substituent selection . Additionally, the synthesis of 1,4-benzodiazepine N-nitrosoamidines serves as intermediates for creating tricyclic benzodiazepines, providing alternative routes to well-known compounds such as alprazolam and triazolam .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with the CBR. For example, the partial agonist activity of certain compounds is attributed to specific substituents, such as the 3'-nitro group, which can form hydrogen bonds with key amino acids in the receptor, as suggested by docking results using a homology model of the GABA A receptor . This interaction is essential for the pharmacological profile of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of N-nitrosoamidine scaffolds with various nucleophiles, followed by acid-catalyzed cyclization to yield triazolo and imidazobenzodiazepines . These reactions are critical for the formation of the desired tricyclic structures that are characteristic of certain benzodiazepines.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are analyzed using techniques such as high-performance liquid chromatography (HPLC). For instance, a sensitive and selective HPLC assay was developed for the determination of 6-(2-chlorophenyl)-4-hydroxy-4H-imidazo[1,5-a]-[1,4]benzodiazepine-3-carboxamide and its metabolite in plasma, demonstrating the assay's utility in pharmacokinetic studies . The assay's sensitivity and recovery rates are indicative of the compounds' behavior in biological systems.

Scientific Research Applications

Acidolysis Mechanisms in Lignin Model Compounds

The research on dimeric non-phenolic β-O-4-type lignin model compounds, including discussions on acidolysis mechanisms, highlights the complexity of chemical reactions involving benzodioxane derivatives. The study by Yokoyama (2015) detailed the acidolysis of these compounds, noting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism, which could offer insights into the reactivity and applications of 1,4-Benzodioxan-6-ylacetic acid in similar contexts Yokoyama, 2015.

Degradation and Biotoxicity of Pharmaceuticals

Qutob et al. (2022) discussed advanced oxidation processes (AOPs) for the treatment of pharmaceutical compounds, shedding light on the degradation pathways and by-products. Although 1,4-Benzodioxan-6-ylacetic acid was not directly mentioned, the methodologies and analytical techniques described could be applicable in studying its environmental impact and degradation behavior Qutob et al., 2022.

Synthetic Approaches to Heterocyclic Compounds

Reviews and studies on the synthesis of benzodiazepines and benzothiazepines, such as those by Teli et al. (2023) and Dighe et al. (2015), provide a foundation for understanding synthetic strategies that might be relevant for derivatives of 1,4-Benzodioxan-6-ylacetic acid. These works demonstrate the broad interest in developing novel synthetic pathways and exploring the biological activities of heterocyclic compounds Teli et al., 2023; Dighe et al., 2015.

Applications in Food and Feed Additives

The study by Mao et al. (2019) on benzoic acid's role in regulating gut functions through its use as a preservative in food and feed adds another dimension to the discussion. While focusing on benzoic acid, this research indirectly supports the exploration of 1,4-Benzodioxan-6-ylacetic acid's potential effects and applications in similar domains Mao et al., 2019.

Safety And Hazards

The compound is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRNERFWPQRVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169343
Record name 1,4-Benzodioxan-6-ylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzodioxan-6-ylacetic acid

CAS RN

17253-11-1
Record name 2,3-Dihydro-1,4-benzodioxin-6-acetic acid
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Record name 1,4-Benzodioxan-6-ylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzodioxan-6-ylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-benzodioxan-6-ylacetic acid
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